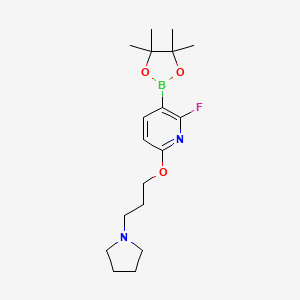![molecular formula C11H22ClN B13908950 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C11H22ClN. It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with an amine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the product. The final product is often subjected to rigorous quality control tests to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.5]nonane;hydrochloride: A similar spirocyclic amine with different substituents.
1-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride: Another spirocyclic amine with a different isomeric structure.
Uniqueness
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spirocyclic structure and the presence of the isopropyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Eigenschaften
Molekularformel |
C11H22ClN |
|---|---|
Molekulargewicht |
203.75 g/mol |
IUPAC-Name |
3-propan-2-yl-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
DZNMFFMRXMPRFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2(CCCCC2)CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride](/img/structure/B13908868.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)
![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)





![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)





